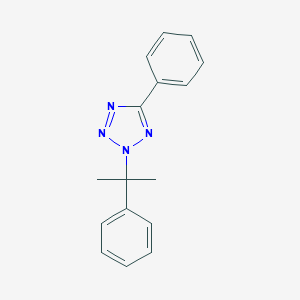

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

Description

Properties

IUPAC Name |

5-phenyl-2-(2-phenylpropan-2-yl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWNVNYVNZBWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361663 | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165670-57-5 | |

| Record name | 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165670-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165670575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Tetrazole, 2-(1-methyl-1-phenylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

Executive Summary

This technical guide provides a comprehensive analysis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, a specialized heterocyclic compound of significant interest to researchers in chemical biology, drug discovery, and materials science. This document moves beyond a simple recitation of data to offer a detailed examination of the compound's synthesis, structural characteristics, and, most critically, its unique photoreactive properties. As a 2,5-disubstituted tetrazole, its defining feature is the ability to undergo photo-induced cycloreversion to generate a highly reactive nitrile imine intermediate. This "photoclick chemistry" enables spatiotemporally controlled covalent modification of biomolecules and materials, establishing the compound as a powerful tool for photoaffinity labeling, bioimaging, and the development of photo-responsive systems. This guide synthesizes theoretical principles with practical insights, providing detailed experimental considerations and protocols to empower scientists in leveraging this versatile molecular probe.

Introduction: The Significance of the 2,5-Disubstituted Tetrazole Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry. It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering a similar pKa and planar structure while often improving pharmacokinetic properties like lipophilicity and cell permeability.[1] Beyond this role, the specific arrangement of substituents on the tetrazole ring dictates its chemical behavior and utility.

Unlike their more stable 1,5-disubstituted counterparts, 2,5-disubstituted tetrazoles, such as this compound, possess a unique electronic structure that renders them susceptible to thermal or photochemical decomposition.[2] Upon activation by ultraviolet light, these compounds undergo a facile cycloreversion reaction, extruding a molecule of dinitrogen (N₂) to produce a highly reactive, transient nitrile imine intermediate.[3][4] This light-triggered transformation is the foundation of "tetrazole photoclick chemistry," a powerful strategy for forging new chemical bonds with high spatial and temporal precision, making this class of compounds invaluable for probing complex biological systems.[5][6]

Physicochemical Properties

The compound's structure features a stable phenyl group at the C5 position and a bulky, photo-labile 2-phenylpropan-2-yl (cumyl) group at the N2 position. This specific substitution pattern is engineered to balance ground-state stability with efficient photoactivation.

Figure 1: Molecular structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole, 2-Cumyl-5-phenyltetrazole | [7] |

| CAS Number | 165670-57-5 | [7][8] |

| Molecular Formula | C₁₆H₁₆N₄ | [7][9] |

| Molecular Weight | 264.33 g/mol | [7][9] |

| Appearance | Off-white to white powder/solid | [10] |

| Melting Point | 51 °C (from Ligroine) | [7] |

| Boiling Point | 434.8 °C at 760 mmHg | [7][9] |

| Density | 1.13 g/cm³ | [7] |

| XLogP3 | 3.12 | [7] |

| Vapor Pressure | 9.18 x 10⁻⁸ mmHg at 25°C | [7] |

Synthesis and Characterization

Synthetic Strategy

The synthesis of this compound is logically approached via a two-step process. This strategy is predicated on the need to first construct the stable 5-phenyltetrazole core before introducing the sterically bulky and photo-labile cumyl group onto one of the ring nitrogens.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]

- 3. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. | Semantic Scholar [semanticscholar.org]

- 6. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. aboundchem.com [aboundchem.com]

- 9. This compound [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS: 165670-57-5)

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,5-Disubstituted Tetrazole Scaffold

The tetrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Recognized as a bioisostere for the carboxylic acid group, it offers improved metabolic stability and lipophilicity, making it a valuable component in drug design.[1][4] The 2,5-disubstituted tetrazole isomer, in particular, has garnered significant attention due to its unique chemical properties and diverse biological activities, including potential applications as antihypertensive, antiallergic, and antibiotic agents.[2][3] This guide focuses on the specific, yet underexplored, molecule 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, providing a prospective analysis of its synthesis, characterization, and potential applications. The presence of the bulky 2-phenylpropan-2-yl (cumyl) group at the N-2 position is of particular interest, as it is expected to significantly influence the molecule's physicochemical and pharmacological properties.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the following properties can be predicted based on the structure of this compound.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₆H₁₆N₄ |

| Molecular Weight | 264.33 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| LogP (Predicted) | The combination of the phenyl and cumyl groups suggests a relatively high lipophilicity. |

Proposed Synthesis and Mechanistic Insights

The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods. For the target molecule, a regioselective alkylation of 5-phenyl-1H-tetrazole is the most probable and logical synthetic route.

Synthetic Workflow

Caption: Proposed two-part synthesis of the target molecule.

Part 1: Synthesis of 5-Phenyl-1H-tetrazole

The precursor, 5-phenyl-1H-tetrazole, is readily synthesized via a [3+2] cycloaddition reaction between benzonitrile and an azide source, typically sodium azide.[5][6]

Protocol:

-

To a solution of benzonitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide.

-

A catalyst, such as a zinc (II) salt or silica sulfuric acid, is introduced to facilitate the reaction under milder conditions and improve yields.[6]

-

The reaction mixture is heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product, 5-phenyl-1H-tetrazole, is isolated and purified.

Causality: The use of a catalyst is crucial to overcome the activation energy of the cycloaddition, making the synthesis more efficient and safer by avoiding the need for harsh conditions or the generation of highly toxic hydrazoic acid in situ.[6]

Part 2: Regioselective N-Alkylation

The alkylation of 5-substituted-1H-tetrazoles can yield both N-1 and N-2 isomers. However, the bulky nature of the 2-phenylpropan-2-yl (cumyl) group is expected to favor the formation of the N-2 isomer due to steric hindrance.

Protocol:

-

Dissolve 5-phenyl-1H-tetrazole in an appropriate solvent like acetonitrile.

-

Add a base, such as potassium carbonate or cesium carbonate, to deprotonate the tetrazole, forming the tetrazolate anion.

-

Introduce the alkylating agent, 2-chloro-2-phenylpropane (cumyl chloride).

-

The reaction is stirred, likely at a slightly elevated temperature, until completion.

-

The final product, this compound, is then isolated and purified, likely via column chromatography.

Causality: The choice of a polar aprotic solvent stabilizes the tetrazolate anion. The cumyl chloride will likely undergo an SN1-type reaction, forming a stable tertiary carbocation, which is then attacked by the nucleophilic nitrogen of the tetrazolate. Steric hindrance around the N-1 position from the adjacent phenyl group will direct the bulky cumyl carbocation to the more accessible N-2 position.

Structural Characterization

The synthesized compound would be characterized using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of both the phenyl and cumyl groups, as well as a singlet for the methyl groups of the cumyl moiety.

-

¹³C NMR is crucial for distinguishing between the N-1 and N-2 isomers. The chemical shift of the tetrazole carbon in 2,5-disubstituted tetrazoles is typically found further downfield compared to their 1,5-disubstituted counterparts.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

-

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. For tetrazoles, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂).[7] The fragmentation of the cumyl group would also be expected.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would show characteristic absorption bands for the aromatic C-H stretching and the C=N and N=N stretching of the tetrazole ring.

-

Potential Applications and Pharmacological Profile

The unique structural features of this compound suggest several potential applications, primarily in the field of drug discovery.

Potential as a Cannabinoid Receptor Agonist

The cumyl group is a known pharmacophore in several synthetic cannabinoid receptor agonists.[8][9][10] The presence of this bulky, lipophilic group in the target molecule suggests that it may exhibit affinity for cannabinoid receptors (CB1 and CB2).

Hypothesized Signaling Pathway:

Caption: Hypothesized agonistic activity at the CB1 receptor.

Other Potential Pharmacological Activities

The broader class of tetrazole derivatives has been associated with a wide range of biological activities, including:

-

Anti-inflammatory effects [3]

-

Anticancer properties [1]

-

Anticonvulsant activity [11]

-

Antimicrobial potential [12]

The specific combination of the phenyl and cumyl groups on the tetrazole scaffold could lead to novel compounds with unique pharmacological profiles that warrant further investigation.

Safety and Handling

Tetrazole compounds should be handled with care due to their high nitrogen content, which can make them energetically unstable.

General Precautions:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid creating dust and avoid contact with skin and eyes.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[13][14][16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Specific Considerations: While the target molecule is not expected to be explosive under normal conditions, heating under confinement should be avoided.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule within the vast chemical space of tetrazole derivatives. Based on established chemical principles, its synthesis is feasible through regioselective alkylation. The presence of the cumyl group strongly suggests that this compound should be investigated for its potential as a cannabinoid receptor agonist. Further research should focus on the actual synthesis, purification, and comprehensive characterization of this molecule, followed by in vitro and in vivo pharmacological screening to validate its predicted biological activities. This guide provides a theoretical framework to initiate and direct these future research endeavors.

References

- Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. [Link]

- Chemical Communications (RSC Publishing). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. [Link]

- Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]

- Thieme Gruppe. An Improved Synthesis of 2,5-Disubstituted Tetrazoles. [Link]

- RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]

- MDPI.

- Thesis, Georgia State University. Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. [Link]

- PubMed Central. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]

- ResearchGate. Cycloaddition strategy for the synthesis of tetrazoles. [Link]

- Life Science Journal.

- PubMed Central.

- Scilit.

- PubMed Central.

- Nature. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

- Cole-Parmer.

- ResearchGate. A broad application of tetrazoles in medicines.[15][17]. [Link]

- Bio-Fine.

- ResearchGate. Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena | Request PDF. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

- ResearchGate.

- Angene Chemical.

- ResearchGate. (PDF) Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. [Link]

- Taylor & Francis Online. Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. [Link]

- The Royal Society of Chemistry.

- Taylor & Francis Online.

- RSC Publishing.

- PubMed Central. Tetrazoles via Multicomponent Reactions. [Link]

- PubMed.

- Chemistry LibreTexts.

- Omics. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

- Journal of Ovonic Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

- AIP Publishing.

- Der Pharma Chemica.

- Wikipedia. Cumyl alcohol. [Link]

- ResearchGate. 2,5-Disubstituted tetrazoles 1a–d. [Link]

- ResearchGate. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain. [Link]

- ResearchGate. The pharmacology of cumyl-carboxamide synthetic cannabinoid new psychoactive substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and their analogues. [Link]

- PubMed. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. biofinechemical.com [biofinechemical.com]

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound. The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and pharmacokinetic profiles.[1][2][3] The regioselective synthesis of 2,5-disubstituted tetrazoles, such as the title compound, is a critical challenge that dictates its chemical behavior and biological activity. This document elucidates the synthetic strategy, details the advanced spectroscopic and analytical techniques for structural verification, and discusses the significance of its specific isomeric form. We will explore the causality behind synthetic choices and the self-validating system of analytical protocols required to unambiguously confirm the N2-substitution pattern, which is crucial for its function.

Introduction: The Significance of 2,5-Disubstituted Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, making them exceptionally rich in nitrogen.[4] This unique structure confers a range of valuable physicochemical properties, including metabolic stability, acidity comparable to carboxylic acids, and the ability to participate in numerous intermolecular interactions.[3][5] Consequently, the tetrazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs for treating hypertension, allergies, and infections.[6][7][8]

When the tetrazole ring is substituted at the C5 and one of the nitrogen atoms, it gives rise to disubstituted tetrazoles. A critical aspect of their chemistry is the potential for isomerism, as substitution can occur at either the N1 or N2 position of the ring. The resulting regioisomers often exhibit distinct biological and chemical properties. Therefore, controlling the regioselectivity of the synthesis is paramount. The title compound, this compound, is an example of an N2-substituted tetrazole, a class of compounds that requires precise synthetic and analytical validation.

Synthesis and Mechanistic Rationale

The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods, including copper-catalyzed cross-coupling, one-pot reactions from aryldiazonium salts, or [3+2] cycloadditions.[1][2][9][10] However, a robust and common strategy for generating N2-substituted isomers involves the direct alkylation of a pre-formed 5-substituted 1H-tetrazole.

The choice of the alkylating agent is critical for directing the substitution. The bulky nature of the 2-phenylpropan-2-yl (cumyl) group sterically hinders attack at the N1 position, which is flanked by the C5-phenyl substituent. This steric hindrance favors alkylation at the more accessible N2 position, leading to the desired product with high regioselectivity.

Proposed Synthetic Protocol: Regioselective N-Alkylation

A plausible and efficient synthesis begins with the [3+2] cycloaddition of benzonitrile and sodium azide to form the 5-phenyl-1H-tetrazole precursor.[11] This is followed by a phase-transfer catalyzed alkylation with 2-chloro-2-phenylpropane.

Step 1: Synthesis of 5-Phenyl-1H-tetrazole

-

To a solution of benzonitrile (1.0 eq) in a suitable solvent like DMSO, add sodium azide (1.1 eq) and a catalyst such as copper sulfate (CuSO₄·5H₂O, 0.02 eq).[11]

-

Heat the reaction mixture at 140°C until Thin Layer Chromatography (TLC) indicates the consumption of the starting nitrile.

-

Upon completion, cool the mixture, acidify with HCl to precipitate the product, and filter to isolate the 5-phenyl-1H-tetrazole.[12]

Step 2: N-Alkylation to this compound

-

Dissolve 5-phenyl-1H-tetrazole (1.0 eq) in a biphasic system of dichloromethane and aqueous sodium hydroxide.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

-

Introduce 2-chloro-2-phenylpropane (1.1 eq) to the vigorously stirred mixture at room temperature.

-

Monitor the reaction by TLC. The higher Rf value of the N-alkylated product compared to the starting tetrazole indicates reaction progress.

-

After completion, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography on silica gel to isolate pure this compound.

Elucidation of the Molecular Structure

Confirming the N2 substitution is a non-trivial task that requires a suite of complementary analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the identity and purity of the final compound.

Physicochemical Properties

Basic physical properties provide the first layer of characterization for the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₄ | [13][14] |

| Molecular Weight | 264.33 g/mol | [13] |

| Appearance | Solid | [14] |

| Melting Point | 51 °C | [13] |

| Boiling Point | 434.8 °C | [13] |

| Density | 1.13 g/cm³ | [13] |

Spectroscopic and Spectrometric Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2 isomers of substituted tetrazoles.[4]

-

¹H NMR Spectroscopy : The proton spectrum is expected to show characteristic signals for the two phenyl groups and the two methyl groups.

-

Aromatic Protons : Multiplets between δ 7.0-8.2 ppm corresponding to the 10 protons of the two phenyl rings.

-

Methyl Protons : A sharp singlet around δ 1.7-2.0 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups of the cumyl substituent.

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides the definitive evidence for the N2 substitution pattern. The chemical shift of the C5 carbon of the tetrazole ring is highly sensitive to the position of the substituent.

-

N2-Isomer : The C5 carbon signal for a 2,5-disubstituted tetrazole typically appears significantly downfield, around δ 164-165 ppm .[15]

-

N1-Isomer : In contrast, the C5 carbon for a 1,5-disubstituted isomer appears further upfield, typically around δ 154-155 ppm .[15]

-

The observation of the C5 signal in the δ 164-165 ppm region is authoritative proof of the N2-substituted structure. Other expected signals include those for the aromatic carbons and the aliphatic carbons of the cumyl group.

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation pathways.

-

Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should display a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of 264.33.

-

Fragmentation Pattern : A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the facile elimination of a molecule of nitrogen (N₂), resulting in the formation of a nitrilimine intermediate.[15][16] This would produce a fragment ion with an m/z corresponding to the loss of 28 Da from the molecular ion.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹.

-

Tetrazole Ring Vibrations : The tetrazole ring exhibits characteristic stretching vibrations. C=N stretching typically occurs in the 1500–1600 cm⁻¹ region, while N=N stretches are observed between 1300–1400 cm⁻¹.[4][17]

-

Absence of N-H Stretch : Critically, the absence of a broad N-H stretching band (typically seen around 3150-3400 cm⁻¹ for 1H-tetrazoles) confirms that the nitrogen atom has been successfully alkylated.[4]

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of molecular structure.[18][19] If a suitable crystal can be grown, this technique would determine:

-

The precise connectivity of all atoms, confirming the N2 linkage.

-

Detailed bond lengths and angles of the tetrazole ring and its substituents.

-

The three-dimensional conformation of the molecule, including the dihedral angles between the tetrazole ring and the two phenyl rings.

Applications in Drug Development

The precise structure of this compound is directly linked to its potential utility in medicinal chemistry. As bioisosteres of carboxylic acids and cis-amides, tetrazole derivatives are integral to the design of drugs with improved oral bioavailability and metabolic profiles.[3][7] Phenyl-tetrazole scaffolds are found in compounds investigated for anti-inflammatory, antimicrobial, and anticancer activities.[20][21][22] The N2-substitution pattern, as confirmed in the title compound, influences the molecule's electronic distribution, lipophilicity, and spatial arrangement, all of which are critical determinants of its interaction with biological targets like enzymes and receptors.

Conclusion

The molecular structure of this compound has been thoroughly examined through a logical progression of synthesis and analysis. The regioselectivity of the N-alkylation step, driven by steric control, is the cornerstone of its formation. A multi-technique analytical approach, with ¹³C NMR spectroscopy as the decisive tool, provides an undeniable validation of the N2-substituted isomer. This rigorous structural elucidation is indispensable for ensuring the compound's identity and purity, which is a prerequisite for its reliable application in research and drug development, where structure dictates function.

References

- Benchchem. Application Notes & Protocols: Regioselective Synthesis of 2,5-Disubstituted Tetrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkB75Z3eQeqPvgWY3xPOiguXtGu9Q0LB_B_lnRUEyAavMbb7qv6mS8DJcTvGcCaDEpiCvo9mtij-m1tBuv_BUdcZCmG_0NifZIqKbuj7mvaxB7xdeZmGKj6zRHdOtOH9ez36ia5KAaJ1Baik7GiBDYZtFpSDbGhEt743tnO845VZjS59rm5myAtK4SoXFgyiZEGZzpjBX1fjbsO7Cxt__II2H7bqhU-gZx7bsVtYChsvg2t0BuVxFg4-8mDNY=]

- Chemical Communications (RSC Publishing). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8vBuUAn313zS9bwtWU3w8Zzxq8gzvtZdZbb7ANMi7EG3NV66QWl4qXakBYJ4frYhcGJKoBTLdxxlq2GjgGmgR8pLqAJrY-Z6WaO787Q6RMkBkLttQR6DtkytZSaBn0sijs9alN5ggsLuiqrMSGR2pOfsOfHxVsRyE0sxK]

- Organic Chemistry Portal. 2H-Tetrazole synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVffPXeUqbgHWLnpeYD33TpaKTWDUcvTvxMZSxnHYInyMnKhSAKsvQiURKa51gkOB7fyo6ZHtOGHcx3LTchxLkGIPfBsy6NXat63wNPVMwmaKVoDObqNStqpzp4rRW5KvMruNAgZP5H4XB3yyQvHFJsqwKZKLyUp2sDpShjutYAmY6YzxsmA==]

- Thieme Gruppe. An Improved Synthesis of 2,5-Disubstituted Tetrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_wnqlRNydaF2wc98s0Fosh3ywJCp7sfemP1R3Um-o3YWhyqkj1qtUASBRPFV9zSCr2agd66_x7NQIZZpo6DK_tqzoAWKL5iEXf-q5V87uWWLT7NpD3zk3cXbuwDgu6OHCsu_R035_KB4tgRZoJJrilypBUT46Lhi_W-pZUi6kN7rUV4Tc367Jtz7nyfSLntlFEYHYnPYzqX91UZsq8cUn3FOmotswkARoReLAR08=]

- Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESx9kefm4W87iIrv7l9GqlDfZIXsxPHLteInaeMSfRarSAZesmHBC1AQ1xkqhggZT8vNJos8dxrXuaSF4qNulgBo6k_dKMRmTQbqzVMiWHehoZRkDb2OUnowfpG_d41h7Hg2L3JQ4U-y63oOPKtLsobPxeZg==]

- National Institutes of Health (NIH). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC0HlIMP4vAtZdGlrcAtpwe8h3tL4vEcXQxguIJ5SVHRgEXBuZe-3tfvJh3oa5x9-GcWIs6gco8KcMX1JzlkFYz0vcbX4suC4JHbHJ6OJmlOeNJ_YHvhHMF4lmZnkYOVwrGUzLK3rqDfEBx00]

- ResearchGate. Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5vvRhviMnE9ThftSg05Mn6co0HyPXOu_b_LF6vH0ya46TVlz5_B9O9g8gDjj9OEUroKA3rxHrlU8D2w1LulX_98l_Be-UgsldzWvbxEzd-20viW7tPY7aVEPem0U44vVwAowQMfnEoSr6TQdChCk90pbF643-EeNA7TxQ26fWk9xHb-wK3z43eUuIQA6v0edQN29MZSC0CMnYq7rX79zvMpoIFu-CkYq7hMh9rXBKVqXgIQ==]

- Echemi. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxTicKW6hLUr2aykQkhKnHZgxXpXHQs4owJm0iF8V_Ai5vYqZuSwJ6_UftAmHQ7eAPudrXkGOxptn_KODMW-54j_afQLqd-pCoGLEKs7xT_Xx5eXURZNIkJXSdFvwr-y7w_T5E8ZMRW1bgBNfJL1Hru3KUnpSD1I1X3c159E2higqRn9LWcSvD6sKMMw8YNjNqC0GFsTD-g==]

- ResearchGate. Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfM3sBtEumnwokUwmd86vh_YzdqTdp5u_PE-CLSnVkFY2EGDM3oJkuwyvUwzMP1py36nRqfxKuRSmyTRT2IojjjyuDFHQos2ATBsFXegsS8njXS_KzzbXDol_cmTmMWKrIrAnVNsbmF4bNb0YZIpgQ_kjNGyHZJqihJhnREO6nJr5SID1HrN4S8eL7cKQD8mYX4fS0LeVAkyQhpcRsC2SE5icsyoUZNns6zG0cDXg808vTIisBtTI0U4=]

- CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTlOdhjXikpgFL7-rYar6SiPq2UJe7ttNiV2iCqB-EDtzlrcuA8tynjqdZrUxS7uK9NrbvuLfcYRHp8sT2NBjtnb3s224m3tReBnfGL0bIF8IGO0jDHk9Gy_FqCTAZbi4pQhuF9Ex3rA==]

- ResearchGate. Comparison of (A) the experimental infrared spectrum of tetrazole... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtpwgpI_Upvs_lH_Fuf4TH2WMZ4DXcVTPsJziEUfcM4W7B2qJ7-Dg5FOULpRkMNveWZ2nxb33WoGtFD2bYsno5thQC43KwwBw26LIajHdgOWu_WPEftQddmUqhsu3pHD2Y5wEp63dHEqXpeEVJLy6ROAX0ixx2Hig3RBX28UP4Eb0YsggQciobiGER3hGboxFEwtePryzRew5gP2n0N77GMotUx9SkCBXJeQ_vDwknyhxlnTDHHXk7zACwvD9hXjFTiA==]

- ChemicalBook. Tetrazole(288-94-8)IR1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj0V_dmRoYp0XMGFFXPgq5OtfXK6q6fWVJCCWFcyPfNjdeDElrdaSV-2k68dhl1vcX5GsG7LprtWEoGGXrvnZMa3ILJ4zlwEovuNLKHuLiOWQpQE9CKSj_FKmf6BEtLKKFoI_QCCDIhrcYs48weQTOB7A6]

- Growing Science. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_aL25XspN0d7dIxpLlpxgAlcf-57DrPeSgVqgSEHBZDh9IXauN9Z3ZxRtsQRLFA-Ct4R0JpDxpZrDcKqtpJ5tvBaRO641Fa0zHNK5xD_58_fV5VaXkhKWi2O4euuiZgzjynancUrgAz_Ey5A_m1PIHxx1GLzdIVnIMoci4WsZu3biLmE=]

- Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUlIfMrqBcKuKbSg01rwg6VSNBY-N5CfTor5JIyBGnJ6oSZVJhZ5_dNbCK2W0_3HLCtqto5rXQ_rsBmP51h-apMe5RjAWwvqpFL4rNt1AUVDAL8We9uKwnW2FRXh9bWByYNKywwG6gXiChC0STvIGV7kWSvI=]

- ResearchGate. 1Vinyl5-amino-1 H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfgugaXlum9VBaOj3wig2eO-XZmOLN6q5ZWC78l0mfNM563-oTPPOmbMmH981En9D2LGH6WfahmaP79GpqR_r7h-oxAf7O8GcTY3ATgAGdnUKA_EebGVr2xPpwQLhvtjWP1D98tJqPyQvDfwUEhi6sKez8wC_g95sK1brZbjm9nePwFAw79zyl5ednicO1PYTD0S-EohtGXHmKZG5QYP247pWhVSVY6NKmwQWUgXbo0ZjAT5AFOxeddcF6cBBn3-ouEDAoEHGS2yto6t0qegPGpts_0clOTA==]

- Guidechem. Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJeRLYZgkQD8lvbDDJ9r6YxSTFWzhWzhOxr__ArtzL7SktV7ZRS5vwJE0hdjeB9WDc8UPEVXLi6HKH6dH4Oo96JJ9kTO3TYh3qjwTsVMXzbwvgERF1GI8Ad2pSN4BIqTnCsYzrJFpC98dBG60inTxY2ER5bKL]

- ResearchGate. Crystal structure of a tetrazole derivative | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZrqZPwzm3__FLFNeYnyP6gEkQ11Q4lrLk3MYM3e7bLS8bNJxYCEvd4U_vJ3_yk6KlNFkRiIkK3eCEeTum66E5mPPy4UKxiWbNvDcgsPPg7MqXSkO0juQ6TcUin5kMlsAWOxUHGOxQnsvGYeEA2cG9Limaf0VVQjh4Gp0SyONNJxvxXWXSbIWWy17t0O0tI1XpS1AyZIgzqY=]

- National Institutes of Health (NIH). Tetrazoles via Multicomponent Reactions - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlG4yUSmYTjaAzJC05lAffY4sD0C7IbtqT1sgdJ9XzqrpWW55rR-fGZ7l_9ulZaoTwBZmpjKPDrsNiHR5ml0fKhyEJVajZOZaUue3uFNpeCIIzVWkosM_hp1tVV5BttJ7WzjXGN0TKy8JcGY=]

- Chem-Impex. 5-Phenyl-2H-tetrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHateX8AvAI1gdpFDtuPx8-z1liwbuw-Fpizsvk9y3EEtZNK7lyB92mD09r8dag-b4YUf3I-tBpeHC4ZHt4-1BSfOLfM-gJXXniaQXOI92NgNfvIVyWVTtXOLiFf5nSvaMV1Zc=]

- ResearchGate. Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHox-F0ZhQMI6rxjQjVRtkH3LZ7uowpp-85Gg3TFBESAYrQvHew25oFbPBiUkPNFw10MLNlW-JUk4WKpJMVbaiPh9iiTcc1DLAVgu2vDfX1HVk-fPB_bYMnStR7SM28AuhWK25Dxk5JHQDL6B2P3wQxzkqSDZumGmakEjgWSBz6Wmw72GQWFg8bd8q5E90m9hwG9U77sCGPWDQ3BS4Ng6zLWzKCpJvFInzYH-Thz0qQIG6Y5d-LWgKnO22z53H8y8Y=]

- ResearchGate. Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0GWgVkFWOx3_GV07yHcQWs3Vy8bUKmwNTJJxPLSCahVGu0kigaFti071N_BaIBRN3yr5IzD8BQbaBoHwoWNJ5yeLf_5s5azaQu2LOpk-knzv7zFiO3Hc5tsmjcn8poAhNOFYrVfWa4D-9B1OJ94BO1uzBhH3H-BJRB3aMnP2qT0cRvSYTHBJdcwYMDvP1kKmBHr6ihe30UUeA01iHUmKnbNp19JxrwKY5O9a3F--RlYaGK5teNDYYc22e6T9dHVMPo0HIq_DCX3Ybth9X4Z1utkb3UeiOMSv5OoLw0fWfz_7kAZH4f3V1]

- National Institutes of Health (NIH). 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXCh65rd0GHzJJCMs1CGDhqXvmVHfQAg0ovEXXwWkOunAsLMZDwLO4aRqiniIg-tS8SpDllmuiOmr10-XBgLgc3vD6OZwq1OV5wOQaoB6fa1rsgGY1qnGjnJ73T41YHbJqI9brWqdwMHBU0M2QWfP2epiy2sUCBLbpjA==]

- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1OJchPGLfpQTM7Emct7MKZggAT8is2T9Px3ouRkiTdmvJ4UxB9ItjLSRhdYMv0wHyDI9eEMF7OyLZ8iVYUsrLvcWRAe6hYQwdKG1gDHmLlz5gfVkvvV2hDGdwNnU5Y8m4rKwb6Qkqz7uCL_V3h4zulQRnS0T-Wa-gNpRZqeQ64o_p2HGtVmpaeQBO-LQ77eFhcE3UwhHWsQSgGTJC7F9N61ZWQ==]

- Spectrum. 5-phenyl-2-(2H-tetraazol-5-ylmethyl)-2H-tetraazole - Optional[1H NMR]. [URL: https://vertexaisearch.cloud.google.

- MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUlbd9LTc8SWXkpKxHRKGD40tI5z5baLseL4BxsgmD39Pz8Kng08wuWrgggARddB7eJGwJBfEt62pX_V-m3INFakBFO1mh2PmVdQWEXNRVvJnc78PXGpaPLz1J9aPUy9EP-u_qgJtTIozQ5Vj_ApZffaeP-nyIP1CnsHgyyTMjuP75jyLHjRZgc6j-LHE7r7gawzdVcA_BDB7C0x-C5pvU5J2VOE1K3sePoLR_SgQ==]

- MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyiHWwLcWjcf21YEKKFQpCdkvE_cn58R-_xShaGsWA0WTrywHyZ0FKV--vzZ8apcUvjQw0Q0ma1mUe-ue3r1BotwsbKMAvFy1ZxlXqmX5RSszmbO3748aFhOTCmgjvOuD4XXPCAiY=]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKRC_HF1GuAQXM2JvpK2v8q1OrsfwrG7NbP1VQkN2408UWz8DZuLxl9LPouoq0LbH3o6SPhZ66BgEosT9Gof4rKelKeSCBVKYCZLGInsSCzMcZxE50oDA1CAGdfNo62iTe9RE8]

- International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPJ3GCVdxCBt6oR0YjiVRedtJOXVCjUitbTj4msa5ggr0foMSZYMV69W-gsU6aysMjPhelL8FFjU_XbO-z_-oFAQsBPF45bmg9PoMwGjpRf6KjnujKqeExY9s5bIDAC85rkR6Lz3OQTQBevumS_FKRcWi1P6ZhcWM=]

- National Institutes of Health (NIH). Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj4TUCoV6onWlxBWvjMhiNNosvjYxYIzjbLt9jRRFZEQ6tZFAW7sdYPRwKkXsfL79oo9bAdtTuWrI8S405YEqC3vx_r_kDMR0dlR4cD01tcCw8CXUj1n5eZJHz75lCFdsv5wZ7lDc8DkYXzqw=]

- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwSgq0Bt-5T_1tIfjHNqplRuFKY9OshmYVGYtAHCovCFAHvczK72LrN3iclzF5S6yrlDTwm94XPFU-9BuGmLALNG2AZsfHbR6HGUMA7qJ4oYJkeE8LUl8H63VfTpRPsZ2fz5LLxDRS3ghQczkvXbNKu6E5riZygLY=]

- National Institutes of Health (NIH). 2-Methyl-5-phenyl-2H-tetrazole | C8H8N4 | CID 329758 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEZhGv65X0wLzQu6oM3KSNmWgp0lo1-i2wGf2ekcDeQTQwAv4Rke9UPMH4y4qdSPkjVyaZT25LFZW3IYEtUaN4-tcXMLDCZW3JZbyVKe2BKvKIFlKsrDlSG1gvWR3RYxv94ilVWpSVDW1w3MnaNfjrAM9VVp7wkOtCF7fnlHn0MZyyQ==]

- Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDBjlZRiYvxZhsxwUegUNXbaFBGBfLAcSPyKXp4JJIPL9F6YTsc4u4YE8YFzGEsBCM1m7_P_Ji0bbaZPKZov170XmaIsqV4x_hFRz8rPzwZVaq2lY0BVgbebXB2w==]

- ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxGPb5NlbrTxeQQjNGcj6G61iDPNvQxeb6ETP62Ckn4wPbjwGmqWwQqWr5NQ9er66EDFafWHpr9kfgZ0OuStIexV1FnoN0t9GXtMrxxG_jq1ia9dq2XYNiBIt3bEmVZnGOlqrd19XUbksnLGEFFoRP5vRI-D9MCHawhys_y5tfsgkyC5taDmdTSHnaoOIx7lbx4S5l1nKKXAe]

- PubMed. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGnmK70xgEA-Sf2y_uYu4IY1t_DLPKCGRPEG4mBIS0qfLlLN5VWHRz8NK35Gj-OVLwylAvzqx07w9h_bXz2w1b1fmfsj-tGjr3-8R72LIysTH17fvYOp2xOwX-RBf0RiROiwg=]

- MassBank. msbnk-lcsb-lu077253. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5QnxwF5-vokaPaO7n7eR3JkwFffp8DLoPAQZ03Zpr83gxCkC8oX2Ioa90xyyEMjTrqtC-sFd8C1TkwkgtSIvQrEe_W9YGUlS-yErjYNeLeAdh5csnGufuQcIu2Q9V3JolBMgDaffY4DNS1KFRInbnUb2PTHdKk8HNwHP]

- ResearchGate. (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7aBANiRr2dvWRtl5jWEuyaZUAGjkhMlDxXGJMxwkHtbMoiSPRQ3CITG8WexWlWybktNUkfMuRrNTFOIzCM5Tsz-dnoCwCcK3vFB7A-8Mzmb9u_XezT6eENoaWJ3RbccFP20mTrDQhqREvvAtw_9dh6imbu3pHN05NFguDtU9Y2RehkP2h5R23Ru9Q7nl_qIXZ]

- Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlcVvTF6du3CWnDQNRSze1ntOYxdfl7YgDM5YbgncYadstxWJFepwxU5QupRWin4NfdlXfAqB9OZHao5Tvt7fG_amaty34W2lI31lYDkH-QuSrl8JsuFLQ63kno_VsRsctqJblbAeUMgyl7bape5NCyhHUAsRkfnt0OqpDofwm6N9Rm41jktzwp9R47g==]

- NINGBO INNO PHARMCHEM CO.,LTD. Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPpOHFo8eUnQZ1vhWLE5yzMczJIB2mxa0SaST0zZb0EDP8QkoXfQtpF08xdNLaJW-GkIhANFOO5FUGijsAM43LO8QfbHy_osXajSsQAnJ_SiwFk51M17uWcnUlDrz6cS81O9dX3jyp25ptYZcIdUIf8kGqvLqGFAOYgap6o6p1YSalAmG1BgcwP4G5LmZbTnYFBSRRlKpJ9F2DtsotlL_FJnjktGZPAcJfgj3RYeoDX2qaUHR4tURmu0dN-i9ItO_FAACLD7CK8HWuXgwI19MILwFX]

- NIST WebBook. 1H-Tetrazole, 5-phenyl-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9MboHdltBvZRjINTLXTxBkP25jWNOK08Mixz3iR1Mu0kFrWVC42Kt0ogsVeTiySjkmkcmO4sAZVd6QT_dhD7se800ZwHA7qgSITAhktRL-jOKlY4Q5Wufc94YNdkpalTDIA1QoxX4r6sYgSccRDOj9HlyNgsKYg==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

- 13. echemi.com [echemi.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. mdpi.com [mdpi.com]

- 16. lifesciencesite.com [lifesciencesite.com]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the compound 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and a proposed mass spectrometry fragmentation pattern. Each section includes a detailed, step-by-step methodology for data acquisition, underpinned by the principles of scientific integrity and expertise.

Molecular Structure

The structure of this compound is foundational to understanding its spectroscopic properties. The molecule consists of a central tetrazole ring substituted at the 2-position with a 2-phenylpropan-2-yl (cumyl) group and at the 5-position with a phenyl group.

Caption: Molecular structure of the target compound.

Synthesis Approach

The synthesis of 2,5-disubstituted tetrazoles, such as this compound, is typically achieved through the alkylation of a 5-substituted-1H-tetrazole precursor. In this case, 5-phenyl-1H-tetrazole would be reacted with a suitable 2-phenylpropan-2-yl halide, such as 2-chloro-2-phenylpropane or 2-bromo-2-phenylpropane, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, favoring either the N1 or N2 position of the tetrazole ring. For tertiary alkyl halides like 2-chloro-2-phenylpropane, steric hindrance often favors substitution at the less hindered N2 position.

Caption: General synthesis workflow for the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. Predictions were generated using advanced computational algorithms to provide an expected spectral profile.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, C5-Ph) | 8.15 - 8.10 | Multiplet | 2H |

| Phenyl-H (meta, para, C5-Ph) | 7.55 - 7.45 | Multiplet | 3H |

| Phenyl-H (Cumyl-Ph) | 7.35 - 7.25 | Multiplet | 5H |

| Methyl-H (Cumyl) | 1.95 | Singlet | 6H |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

-

Use a standard 90° pulse angle to ensure maximum signal intensity for a single scan.

-

Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery between scans, ensuring accurate integration. A typical D1 value is 1-2 seconds.

-

Acquire a sufficient number of scans (NS) to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (Tetrazole) | ~164 |

| Quaternary C (Cumyl) | ~70 |

| Phenyl-C (ipso, C5-Ph) | ~129 |

| Phenyl-C (ortho, C5-Ph) | ~127 |

| Phenyl-C (meta, C5-Ph) | ~129 |

| Phenyl-C (para, C5-Ph) | ~131 |

| Phenyl-C (ipso, Cumyl-Ph) | ~145 |

| Phenyl-C (ortho, meta, para, Cumyl-Ph) | ~128, ~129, ~126 |

| Methyl-C (Cumyl) | ~29 |

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol provides a standard procedure for acquiring a ¹³C NMR spectrum.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent. This is necessary due to the low natural abundance of the ¹³C isotope.

-

Use the same deuterated solvent and internal standard (TMS) as for the ¹H NMR experiment.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

Tune the probe for the ¹³C frequency to ensure optimal sensitivity.

-

-

Data Acquisition:

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).

-

Use a pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon, which also provides a Nuclear Overhauser Effect (NOE) enhancement of the signals.

-

A smaller pulse angle (e.g., 30-45°) is often used to allow for a shorter relaxation delay.

-

Set the relaxation delay (D1) to 1-2 seconds. For quantitative ¹³C NMR, a much longer delay is required.

-

Acquire a significantly larger number of scans (NS) compared to ¹H NMR, often ranging from several hundred to several thousand, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).

-

Note that standard proton-decoupled ¹³C NMR spectra are generally not quantitative due to the variable NOE and relaxation times for different carbon atoms.

-

Mass Spectrometry (MS)

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is likely to be dominated by the loss of stable neutral molecules and the formation of stable carbocations. A common fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂).

Expected Molecular Ion:

-

Formula: C₁₆H₁₆N₄

-

Exact Mass: 264.1375 g/mol

-

[M+H]⁺: 265.1448

Proposed Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway.

A key fragmentation is the loss of the stable cumyl carbocation ([C₉H₁₁]⁺) at m/z 119. Another likely fragmentation is the loss of the cumyl radical followed by the loss of N₂ to give the phenyl cation ([C₇H₅]⁺) at m/z 77. The loss of a nitrogen molecule from the molecular ion to give a fragment at m/z 236 is also a plausible pathway[1].

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

-

Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could clog the instrument.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ionization mode to positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻), depending on the analyte's properties. For this compound, positive ion mode is likely to be more informative.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

Use the accurate mass measurements to determine the elemental composition of the ions.

-

Interpret the fragmentation pattern to confirm the structure of the compound.

-

Infrared (IR) Spectroscopy

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the tetrazole moiety.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=N stretch (Tetrazole ring) | 1600 - 1475 | Medium-Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-N stretch | 1300 - 1000 | Medium-Strong |

| Aromatic C-H bend (out-of-plane) | 900 - 675 | Strong |

The absence of a broad N-H stretching band around 3400-3200 cm⁻¹ would confirm the disubstituted nature of the tetrazole ring.

Experimental Protocol for FT-IR Data Acquisition

This protocol outlines the procedure for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

References

- MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(3), M1598. [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. The structural elucidation of complex organic molecules is a cornerstone of chemical and pharmaceutical research, and NMR spectroscopy stands as a powerful analytical technique for this purpose.[1][2] This document will detail the theoretical basis for the expected spectrum, provide a practical protocol for sample analysis, and interpret the resulting data, grounded in established scientific principles.

Molecular Structure and Expected ¹H NMR Spectral Features

The structure of this compound presents several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. Understanding these environments is key to interpreting the spectrum accurately.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; N3 [label="N", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C5 [label="C", pos="-0.65,0.75!"]; N_sub [label="N", pos="-1.3,0!"]; // N attached to C5

// Phenyl group at C5 C_Ph1_C5 [label="C", pos="-2.5,0.75!"]; C_Ph2_C5 [label="C", pos="-3.25,1.75!"]; H_Ph_ortho1 [label="H", pos="-2.9,2.5!"]; C_Ph3_C5 [label="C", pos="-4.5,1.75!"]; H_Ph_meta1 [label="H", pos="-5.1,2.5!"]; C_Ph4_C5 [label="C", pos="-5.25,0.75!"]; H_Ph_para [label="H", pos="-6.25,0.75!"]; C_Ph5_C5 [label="C", pos="-4.5,-0.25!"]; H_Ph_meta2 [label="H", pos="-5.1,-1!"]; C_Ph6_C5 [label="C", pos="-3.25,-0.25!"]; H_Ph_ortho2 [label="H", pos="-2.9,-1!"];

// 2-phenylpropan-2-yl group at N2 C_quat [label="C", pos="2.6,0!"]; CH3_1 [label="CH₃", pos="2.6,1!"]; CH3_2 [label="CH₃", pos="3.9,0!"]; C_Ph1_quat [label="C", pos="2.6,-1.5!"]; C_Ph2_quat [label="C", pos="1.6,-2.25!"]; H_Ph_ortho3 [label="H", pos="0.8,-2.25!"]; C_Ph3_quat [label="C", pos="1.6,-3.25!"]; H_Ph_meta3 [label="H", pos="0.8,-3.75!"]; C_Ph4_quat [label="C", pos="2.6,-4!"]; H_Ph_para2 [label="H", pos="2.6,-5!"]; C_Ph5_quat [label="C", pos="3.6,-3.25!"]; H_Ph_meta4 [label="H", pos="4.4,-3.75!"]; C_Ph6_quat [label="C", pos="3.6,-2.25!"]; H_Ph_ortho4 [label="H", pos="4.4,-2.25!"];

// Draw bonds C5 -- N4; N4 -- N3; N3 -- N2; N2 -- C1; C1 -- C5; C5 -- N_sub [style=invis]; // Placeholder for correct tetrazole N numbering N_sub -- N2 [style=invis];

// Phenyl group at C5 bonds C5 -- C_Ph1_C5; C_Ph1_C5 -- C_Ph2_C5; C_Ph2_C5 -- H_Ph_ortho1; C_Ph2_C5 -- C_Ph3_C5; C_Ph3_C5 -- H_Ph_meta1; C_Ph3_C5 -- C_Ph4_C5; C_Ph4_C5 -- H_Ph_para; C_Ph4_C5 -- C_Ph5_C5; C_Ph5_C5 -- H_Ph_meta2; C_Ph5_C5 -- C_Ph6_C5; C_Ph6_C5 -- H_Ph_ortho2; C_Ph6_C5 -- C_Ph1_C5;

// 2-phenylpropan-2-yl group bonds N2 -- C_quat; C_quat -- CH3_1; C_quat -- CH3_2; C_quat -- C_Ph1_quat; C_Ph1_quat -- C_Ph2_quat; C_Ph2_quat -- H_Ph_ortho3; C_Ph2_quat -- C_Ph3_quat; C_Ph3_quat -- H_Ph_meta3; C_Ph3_quat -- C_Ph4_quat; C_Ph4_quat -- H_Ph_para2; C_Ph4_quat -- C_Ph5_quat; C_Ph5_quat -- H_Ph_meta4; C_Ph5_quat -- C_Ph6_quat; C_Ph6_quat -- H_Ph_ortho4; C_Ph6_quat -- C_Ph1_quat; } enddot Caption: Molecular structure of this compound.

1.1. Aromatic Protons (Phenyl Groups)

The molecule contains two distinct phenyl groups.

-

5-Phenyl Group: The protons on the phenyl ring attached to the C5 position of the tetrazole ring are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.[3] The electronic nature of the tetrazole ring will influence the precise chemical shifts. The ortho protons are likely to be the most deshielded due to the anisotropic effect of the tetrazole ring and will appear further downfield.[4] We can anticipate a complex multiplet for these five protons. Specifically, the two ortho protons may appear as a doublet of doublets, the two meta protons as a triplet of doublets, and the para proton as a triplet.[5]

-

2-Phenylpropan-2-yl Phenyl Group: The five protons on this phenyl ring are also expected in the aromatic region (δ 7.0-8.5 ppm).[3] Their chemical shifts will be influenced by the adjacent quaternary carbon. Similar to the 5-phenyl group, a complex multiplet is expected.

1.2. 2-Phenylpropan-2-yl Group Protons

This bulky substituent has a unique set of protons.

-

Methyl Protons (CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. This will result in a single, sharp signal (a singlet) in the spectrum.[6] Given their proximity to a quaternary carbon and a phenyl ring, these six protons are expected to resonate in the range of δ 1.5-2.0 ppm.[7][8] The integration of this peak should correspond to six protons.[9]

-

Tertiary Proton (CH): This molecule does not contain a tertiary proton in the 2-phenylpropan-2-yl group; it is a quaternary carbon.

Predicted ¹H NMR Data Summary

The anticipated chemical shifts (δ), multiplicities, and integrations for the protons of this compound are summarized below. These values are predictive and can be influenced by the choice of solvent.[10]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 5-Phenyl Group (ortho-H) | ~8.0-8.2 | Multiplet (or dd) | 2H |

| 5-Phenyl Group (meta-, para-H) | ~7.4-7.6 | Multiplet | 3H |

| 2-Phenylpropan-2-yl Phenyl Group | ~7.2-7.4 | Multiplet | 5H |

| 2-Phenylpropan-2-yl Methyl Groups | ~1.7 | Singlet | 6H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The choice of deuterated solvent can cause variations in these shifts.[11][12]

Experimental Protocol: ¹H NMR Spectrum Acquisition

A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.[13][14]

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep1 [label="Weigh 5-25 mg of sample"]; Prep2 [label="Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃)"]; Prep3 [label="Filter into a clean NMR tube"]; Prep1 -> Prep2 -> Prep3; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Acq1 [label="Insert sample into NMR spectrometer"]; Acq2 [label="Lock and shim the instrument"]; Acq3 [label="Acquire ¹H NMR spectrum"]; Acq1 -> Acq2 -> Acq3; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Proc1 [label="Fourier transform the raw data"]; Proc2 [label="Phase and baseline correct the spectrum"]; Proc3 [label="Integrate signals and reference to TMS"]; Proc1 -> Proc2 -> Proc3; }

Prep3 -> Acq1 [lhead="cluster_acq", ltail="cluster_prep"]; Acq3 -> Proc1 [lhead="cluster_proc", ltail="cluster_acq"]; } enddot Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.

3.1. Materials

-

This compound (5-25 mg)[15]

-

Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent[16]

-

NMR tube (clean and unscratched)[17]

-

Pasteur pipette and cotton wool for filtration[16]

-

Vial for sample dissolution[17]

3.2. Procedure

-

Sample Preparation: Accurately weigh 5-25 mg of the compound into a small vial.[18] Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[15] Gently agitate the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[16]

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument's software will be used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[16]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value or by referencing to an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.

Interpretation of a Representative Spectrum

A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show the following key features:

-

A complex series of signals in the aromatic region (δ 7.2-8.2 ppm) with a total integration of 10 protons. Closer analysis of the multiplicities within this region would be necessary to assign specific protons of the two phenyl rings. Techniques like 2D NMR (e.g., COSY, HSQC) could aid in unambiguous assignment.

-

A prominent singlet at approximately δ 1.7 ppm, integrating to 6 protons, which is characteristic of the two equivalent methyl groups of the 2-phenylpropan-2-yl substituent.[19][20]

The absence of signals in other regions would further corroborate the proposed structure. For instance, the lack of a signal for an N-H proton confirms the 2,5-disubstituted nature of the tetrazole ring.[21]

Conclusion

The ¹H NMR spectrum of this compound provides a distinctive set of signals that are diagnostic for its structure. Through a systematic approach involving prediction, careful experimental acquisition, and detailed analysis of chemical shifts, multiplicities, and integrations, ¹H NMR spectroscopy serves as an indispensable tool for the structural verification of this and other complex molecules in the field of drug discovery and development. For more complex structural problems, a suite of 1D and 2D NMR experiments may be required for complete elucidation.[1]

References

- Vertex AI Search. (n.d.). NMR Chemical Shifts.

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- (n.d.). Table of Characteristic Proton NMR Shifts.

- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.

- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- (n.d.). Supporting information for Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- organicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe....

- Iowa State University. (n.d.). NMR Sample Preparation.

- ResearchGate. (2025, August 10). NMR-Based Metabolomics Methods and Protocols.

- Western University. (n.d.). NMR Sample Preparation.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Pearson. (n.d.). 1H NMR:Spin-Splitting Patterns: Videos & Practice Problems.

- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

- ChemicalBook. (n.d.). 5-Phenyltetrazole(18039-42-4) 1 H NMR.

- SDSU NMR Facility. (n.d.). User Guides and Resources.

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- YouTube. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem).

- (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- PubMed. (n.d.). NMR Spectroscopy Protocols for Food Metabolomics Applications.

- NIST. (n.d.). 1H-Tetrazole, 5-phenyl-.

- Canadian Science Publishing. (n.d.). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles.

- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.

- SpectraBase. (n.d.). 5-Phenyltetrazole - Optional[13C NMR] - Chemical Shifts.

- (n.d.). H-NMR Familiar Groups that are Easy to Recognize.

- (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Reddit. (2020, October 25). Am I interpreting this NMR spectra correctly?

- MDPI. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature.

- (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling.

- (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Chemistry Stack Exchange. (2015, June 9). Phenyl group in proton NMR.

- (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.

- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.

- (n.d.). Short Summary of 1H-NMR Interpretation.

- (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.

- (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. thieme-connect.de [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. NMR Spectroscopy Protocols for Food Metabolomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. scribd.com [scribd.com]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 13C NMR Analysis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Tetrazoles

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids.[1][2] Its unique electronic properties and metabolic stability make it a valuable component in the design of novel therapeutic agents.[3] The compound 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, featuring both a phenyl and a cumyl substituent on the tetrazole ring, presents a compelling case for detailed structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a paramount analytical technique for the unambiguous determination of molecular structure.[4] This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of this compound, offering field-proven insights into experimental design, spectral interpretation, and the underlying principles governing the observed chemical shifts.

Core Principles of 13C NMR in the Context of Heterocyclic Systems